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Compound of Interest

Compound Name: B026

Cat. No.: B15142409

Get Quote

This guide provides a detailed comparative analysis of two prominent inhibitors of the

homologous transcriptional co-activators CREB-binding protein (CBP) and p300: B026 and

CBP30. Both molecules are under investigation for their therapeutic potential, particularly in

oncology and inflammatory diseases. However, they exhibit distinct mechanisms of action,

targeting different functional domains of CBP/p300. This analysis summarizes their biochemical

properties, cellular effects, and underlying signaling pathways, supported by experimental data.

Executive Summary
B026 is a potent, orally active inhibitor of the histone acetyltransferase (HAT) domain of

p300/CBP. By directly blocking the catalytic activity of these enzymes, B026 leads to a global

reduction in histone acetylation, impacting the expression of key oncogenes. In contrast,

CBP30 is a highly selective inhibitor of the bromodomain of CBP/p300. It functions by

preventing the "reading" of acetylated lysine residues on histones and other proteins, thereby

disrupting the recruitment of the CBP/p300 complex to specific chromatin regions and

subsequent gene transcription. This results in a more targeted modulation of gene expression

compared to HAT inhibition.
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The following tables summarize the key quantitative data for B026 and CBP30 based on

available preclinical studies.

Table 1: In Vitro Biochemical Activity

Parameter B026 CBP30 Reference

Target Domain

Histone

Acetyltransferase

(HAT)

Bromodomain (BRD) [1][2]

p300 IC50 1.8 nM 38 nM [1][3]

CBP IC50 9.5 nM 21 - 69 nM [1][3]

Table 2: Cellular Activity and Efficacy

Parameter B026 CBP30 Reference

Cellular Target
Global Histone

Acetylation

Acetylated Histone

Recognition
[1][4]

Effect on H3K27Ac
Dose-dependent

decrease

Decreased at specific

gene loci
[1][4]

Effect on MYC Decreased expression Repression of c-MYC [1][5]

Antiproliferative IC50s

2.6 nM (Maver-1), 4.2

nM (MV-4-11), 4.4 nM

(22Rv1), 9.8 nM

(LnCaP-FGC)

Varies by cell line;

potent in multiple

myeloma

[1][5]

Therapeutic Area

Prostate Cancer,

Hematological

Malignancies

Multiple Myeloma,

Inflammatory

Diseases (e.g.,

Ankylosing

Spondylitis, Psoriatic

Arthritis)

[1][2][5]
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Mechanism of Action and Signaling Pathways
B026 and CBP30 achieve their therapeutic effects by modulating CBP/p300-dependent gene

transcription, albeit through different entry points into the signaling cascade.

B026: Inhibition of HAT Activity
B026 directly inhibits the catalytic HAT domain of p300 and CBP.[1] This domain is responsible

for transferring an acetyl group from acetyl-CoA to lysine residues on histone tails and other

proteins. Histone acetylation is a key epigenetic modification that generally leads to a more

open chromatin structure, facilitating gene transcription. By blocking this process, B026 causes

a widespread decrease in histone acetylation, leading to chromatin condensation and

transcriptional repression of genes crucial for cancer cell proliferation and survival, such as the

androgen receptor (AR) and MYC.[1][6]
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Caption: B026 inhibits the HAT domain of p300/CBP, blocking histone acetylation.

CBP30: Inhibition of Bromodomain Function
CBP30 selectively targets the bromodomain of CBP and p300.[2] The bromodomain is a

protein module that recognizes and binds to acetylated lysine residues on histones. This

interaction is crucial for anchoring the CBP/p300 complex to specific genomic regions, such as

enhancers and super-enhancers, which are critical for driving the expression of cell identity and

oncogenes.[4][7] By competitively binding to the bromodomain, CBP30 prevents this

recruitment, leading to the transcriptional suppression of specific target genes, including those

regulated by the IRF4/MYC axis in multiple myeloma and IL-17 in Th17 cells.[5][8] This

mechanism allows for a more targeted intervention in gene expression compared to the global

effects of HAT inhibition.
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Caption: CBP30 inhibits the bromodomain of p300/CBP, preventing its recruitment.

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of findings. Below are summaries of typical experimental protocols used to

characterize inhibitors like B026 and CBP30.

Histone Acetyltransferase (HAT) Inhibition Assay (for
B026)

Objective: To determine the in vitro potency of a compound in inhibiting the catalytic activity

of p300/CBP.

Principle: A radioactive or fluorescence-based assay measures the transfer of an acetyl

group from acetyl-CoA to a histone peptide substrate.

General Protocol:

Recombinant p300 or CBP enzyme is incubated with a histone H3 or H4 peptide substrate

and [3H]-acetyl-CoA in the presence of varying concentrations of the inhibitor (e.g., B026).

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30°C for 30 minutes).

The reaction is stopped, and the acetylated histone peptide is captured on a filter

membrane or through other separation methods.

The amount of incorporated radioactivity is quantified using a scintillation counter.

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.

Bromodomain (BRD) Binding Assay (for CBP30)
Objective: To measure the binding affinity of a compound to the CBP/p300 bromodomain.
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Principle: Techniques like Isothermal Titration Calorimetry (ITC) or AlphaScreen (Amplified

Luminescent Proximity Homogeneous Assay) can be used.

Isothermal Titration Calorimetry (ITC) Protocol:

Recombinant CBP or p300 bromodomain protein is placed in the sample cell of the

calorimeter.

The inhibitor (e.g., CBP30) is loaded into the injection syringe.

The inhibitor is titrated into the protein solution in small, sequential injections.

The heat change associated with each injection is measured.

The resulting data is fitted to a binding model to determine the dissociation constant (Kd),

stoichiometry (n), and enthalpy (ΔH) of binding.[2]

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor within intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal

stability of the protein.

General Protocol:

Intact cells (e.g., MV-4-11) are treated with the inhibitor (e.g., B026) or vehicle control.[1]

The cells are heated to a range of temperatures.

Cells are lysed, and the soluble protein fraction is separated from the aggregated,

denatured proteins by centrifugation.

The amount of the target protein (e.g., p300) remaining in the soluble fraction is quantified

by Western blotting.

A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates

target engagement.
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Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the effect of an inhibitor on the localization of proteins (like p300) or

histone modifications (like H3K27Ac) at specific genomic regions.

Principle: Proteins and their associated DNA are cross-linked, the chromatin is sheared, and

antibodies are used to immunoprecipitate the protein of interest along with the bound DNA.

General Protocol:

Cells are treated with the inhibitor (e.g., CBP30) or vehicle.[9]

Proteins are cross-linked to DNA using formaldehyde.

Chromatin is extracted and sheared into smaller fragments by sonication or enzymatic

digestion.

An antibody specific to the target (e.g., p300 or H3K27Ac) is used to immunoprecipitate

the chromatin complexes.

The cross-links are reversed, and the DNA is purified.

Quantitative PCR (qPCR) is used to measure the enrichment of specific DNA sequences

(e.g., promoter or enhancer regions of target genes like IL17A).[9]

Conclusion
B026 and CBP30 represent two distinct and promising strategies for targeting the critical

transcriptional co-activators p300 and CBP. B026, as a HAT inhibitor, offers a potent method for

inducing broad transcriptional repression, which has shown efficacy in various cancer models.

CBP30, a bromodomain inhibitor, provides a more targeted approach by disrupting the

recruitment of p300/CBP to specific gene loci, potentially offering a wider therapeutic window

and a different spectrum of applications, particularly in diseases driven by specific enhancer-

mediated transcription, such as certain cancers and inflammatory conditions. The choice

between these two modalities will depend on the specific therapeutic context and the desired

biological outcome. Further research, including head-to-head comparative studies in relevant

disease models, will be crucial to fully elucidate their respective therapeutic potentials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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